molecular formula C16H14N6S B2517985 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379993-77-6

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2517985
CAS No.: 2379993-77-6
M. Wt: 322.39
InChI Key: UWXQGLIDZIWXNJ-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazole ring, a thiophene ring, and a pyrido[2,3-d]pyrimidine core, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled using a suitable linker, such as a halogenated ethyl group, under basic conditions.

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be synthesized by reacting a suitable pyrimidine precursor with the coupled pyrazole-thiophene intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It has potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-pyrazol-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
  • N-[2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
  • N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its pyrazole, thiophene, and pyrido[2,3-d]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXQGLIDZIWXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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